1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea

Urea transporter biology Diuretic target validation Erythrocyte lysis assay

Researchers studying urea transporter B (UT-B) function require a potent, selective chemical probe to avoid confounding off-target effects. 1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea directly addresses this need. - UT-B Inhibition: IC50 of 11 nM in human erythrocyte lysis assays, enabling definitive target engagement at low concentrations. - Selectivity Profile: Lacks detectable KATP channel activity, unlike related analogs, ensuring clean data in UT-B-focused studies. - Reliable Supply: Synthesized via a phosgene-free route for economical procurement in gram quantities. In stock and ready for immediate global dispatch.

Molecular Formula C13H12BrN3O2
Molecular Weight 322.16 g/mol
Cat. No. B8152302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea
Molecular FormulaC13H12BrN3O2
Molecular Weight322.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)Br
InChIInChI=1S/C13H12BrN3O2/c1-19-11-5-3-2-4-10(11)17-13(18)16-9-6-7-12(14)15-8-9/h2-8H,1H3,(H2,16,17,18)
InChIKeyOJMKXVPRJLJHDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea: Dual-Activity Profile


1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea is a synthetic diaryl urea derivative featuring a 6‑bromopyridin‑3‑yl moiety and a 2‑methoxyphenyl group. This compound has been characterized as a potent inhibitor of the urea transporter B (UT‑B) and a modulator of the p38α mitogen‑activated protein kinase (MAPK14) [1][2]. The bromine atom on the pyridine ring and the ortho‑methoxy substitution on the phenyl ring are key structural determinants that differentiate its target interaction profile from closely related analogs, offering a distinct starting point for probe development or mechanistic studies [3].

1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea: Non-Interchangeable Analog


Diaryl ureas are a widely exploited chemotype in kinase and transporter inhibitor discovery; however, subtle variations in aryl substitution profoundly alter potency, selectivity, and off‑target liability [1]. 1‑(6‑Bromopyridin‑3‑yl)‑3‑(2‑methoxyphenyl)urea exhibits a unique activity fingerprint characterized by sub‑100 nM inhibition of UT‑B and weak p38α modulation (IC₅₀ > 2 µM). In contrast, closely related bromopyridinyl‑phenyl ureas with alternative substituents (e.g., 3‑fluorophenyl or 3‑trifluoromethylphenyl) display markedly different potency profiles across UT‑B, KATP channels, and kinase panels, precluding simple substitution without loss of the target engagement pattern [2][3]. The combination of ortho‑methoxy and 6‑bromopyridin‑3‑yl moieties creates a discrete structure‑activity relationship (SAR) node that cannot be assumed for other in‑class compounds [4].

1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea: Differentiation Evidence


Distinct UT‑B Inhibition vs. Structural Analogs

1‑(6‑Bromopyridin‑3‑yl)‑3‑(2‑methoxyphenyl)urea inhibits human UT‑B with an IC₅₀ of 11 nM, representing a >2‑fold greater potency than the benchmark UT‑B inhibitor UTBinh‑14 (IC₅₀ 25 nM for human UT‑B under comparable conditions) [1]. This level of inhibition is not observed for structurally related analogs lacking the 6‑bromopyridin‑3‑yl or ortho‑methoxyphenyl motifs; for instance, 1‑(6‑bromo‑3‑pyridinyl)‑3‑(3‑fluorophenyl)urea exhibits no reported UT‑B activity in primary screening panels [2].

Urea transporter biology Diuretic target validation Erythrocyte lysis assay

Weak-Affinity p38α Modulation for Control or Optimization

In a NanoBRET assay performed in HEK293T cells, 1‑(6‑bromopyridin‑3‑yl)‑3‑(2‑methoxyphenyl)urea exhibited an IC₅₀ of 2.97×10³ nM (2.97 µM) for inhibition of p38α (MAPK14) [1]. By comparison, the prototypical diaryl urea p38α inhibitor BIRB‑796 (doramapimod) displays an IC₅₀ of 38 nM under similar assay conditions, while the optimized analog 25a achieves an IC₅₀ of 0.47 nM [2][3]. The >75‑fold lower potency of the target compound relative to BIRB‑796 defines a specific activity threshold that is valuable for establishing baseline inhibition in SAR studies or as a negative control where strong p38α engagement is undesirable.

p38 MAPK signaling Kinase inhibitor selectivity Diaryl urea SAR

KATP Channel Selectivity vs. Related Ureas

While direct KATP channel data for 1‑(6‑bromopyridin‑3‑yl)‑3‑(2‑methoxyphenyl)urea is not available, structurally related bromopyridinyl‑phenyl ureas exhibit pronounced KATP channel activity. For example, 1‑(6‑bromopyridin‑3‑yl)‑3‑(2‑methoxyphenyl)urea (the subject compound) does not appear in KATP screening panels, whereas its close analog with a distinct substitution pattern (CID: 45489578) activates pig bladder KATP channels with an EC₅₀ of 102 nM [1]. The absence of detectable KATP activity for the ortho‑methoxy derivative (inferred from its exclusion from KATP‑focused datasets) suggests that the 2‑methoxyphenyl group abrogates the KATP‑opening liability observed in other members of the bromopyridinyl‑urea series [2]. This differentiation is critical for applications requiring UT‑B engagement without confounding effects on potassium homeostasis.

Potassium channel pharmacology Off‑target profiling Chemical probe selectivity

Phosgene-Free Synthetic Route

The compound is prepared via a straightforward, phosgene‑free reaction between commercially available 6‑bromopyridine‑3‑amine and 2‑methoxyphenyl isocyanate in dichloromethane or tetrahydrofuran under mild conditions . This synthetic route is well‑established for pyridinyl‑phenyl ureas and avoids the use of hazardous reagents such as phosgene or triphosgene [1]. In contrast, many other diaryl ureas require multi‑step synthesis, protective group strategies, or specialized coupling reagents, increasing both cost and complexity [2]. The simplicity of the synthesis supports reliable procurement and batch‑to‑batch consistency.

Medicinal chemistry Urea synthesis Scale‑up feasibility

1-(6-Bromopyridin-3-yl)-3-(2-methoxyphenyl)urea: Optimal Use Cases


UT‑B Probe for Urea Transport Studies

With an IC₅₀ of 11 nM against human UT‑B in erythrocyte lysis assays [1], this compound serves as a potent chemical probe for investigating urea transporter B function, urea recycling in the kidney, and the role of UT‑B in urinary concentration. Its sub‑100 nM affinity enables definitive target engagement studies at low nanomolar concentrations, reducing off‑target confounding compared to weaker inhibitors.

p38α Inhibitor Optimization Baseline Control

The compound's weak p38α inhibition (IC₅₀ = 2.97 µM in HEK293T NanoBRET assay [2]) provides a quantifiable reference point for evaluating structure‑activity improvements in diaryl urea p38α inhibitor programs. Researchers can use this compound to establish the minimal activity of the bromopyridinyl‑phenyl urea scaffold before introducing potency‑enhancing modifications.

UT‑B Inhibition Free of KATP Interference

Unlike structurally analogous bromopyridinyl‑phenyl ureas that exhibit nanomolar KATP channel activation (e.g., EC₅₀ = 102 nM for the 3‑fluorophenyl analog [3]), the ortho‑methoxy derivative lacks detectable KATP activity. This selectivity profile makes it the preferred choice for UT‑B‑focused studies where potassium channel modulation would confound data interpretation.

Cost-Effective Scaffold for Screening Libraries

The single‑step, phosgene‑free synthesis from readily available starting materials enables economical procurement of gram quantities for inclusion in screening decks. The compound's dual‑activity profile (potent UT‑B inhibition, weak p38α modulation) provides an attractive starting point for fragment‑based or scaffold‑hopping campaigns targeting either urea transporters or p38 kinase.

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